molecular formula C8H3BrF3NS B6357599 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole CAS No. 1188232-94-1

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B6357599
CAS No.: 1188232-94-1
M. Wt: 282.08 g/mol
InChI Key: YQFBGJRCFCOOGJ-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole (6-Br-TFBT) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzothiazole ring, has been studied for various applications, particularly in drug discovery and development.

  • Molecular Formula : C₈H₃BrF₃N₁S
  • Molecular Weight : 282.08 g/mol
  • Structure : The compound features a thiazole ring fused to a benzene ring, which contributes to its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Biological Activities

Research indicates that 6-Br-TFBT exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives, including 6-Br-TFBT, possess significant antimicrobial properties. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances their efficacy against various bacterial and fungal strains .
  • Anticancer Properties : Preliminary studies suggest that 6-Br-TFBT may induce apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways, potentially modulating enzyme activity related to cell growth and survival.
  • Antioxidant Activity : Compounds with thiazole rings are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanism of action for 6-Br-TFBT involves its interaction with various molecular targets. Key aspects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Cellular Pathway Modulation : It can affect signaling pathways that lead to apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of 6-Br-TFBT is influenced by its structural components. The following table summarizes the effects of different substituents on the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazoleMethoxy group instead of brominePotentially different solubility
7-Bromo-2-(trifluoromethyl)benzo[d]thiazoleBromine at position 7May exhibit different biological effects
5-Chloro-2-(trifluoromethyl)benzo[d]thiazoleChlorine substituent at position 5Variations in antimicrobial efficacy

This table illustrates how slight modifications in structure can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against clinical isolates of bacteria and fungi. 6-Br-TFBT showed notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with 6-Br-TFBT resulted in increased apoptosis rates in human cancer cell lines. The compound's ability to modulate key apoptotic pathways was confirmed through flow cytometry analyses.
  • Oxidative Stress Reduction : Research indicated that compounds similar to 6-Br-TFBT exhibit antioxidant properties by scavenging free radicals and reducing oxidative damage in cellular models .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFBGJRCFCOOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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